molecular formula C16H17FN6O2S B2632944 6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021055-36-6

6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

货号: B2632944
CAS 编号: 1021055-36-6
分子量: 376.41
InChI 键: BWGQEXRJYSCHKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a high-purity synthetic compound provided as a solid for research applications. This chemical belongs to a class of triazolo-pyridazine-substituted piperazines that have been identified in published studies as possessing significant anti-diabetic potential , specifically through the dipeptidyl peptidase-4 (DPP-4) inhibition mechanism . DPP-4 inhibitors are a established therapeutic class for type 2 diabetes management, and this compound serves as a valuable chemical tool for investigating new pathways in metabolic disease research . Beyond its primary mechanism, research on closely related analogs has demonstrated promising insulinotropic activity , enhancing insulin secretion in pancreatic beta-cells, as well as antioxidant properties in experimental models . The structure incorporates a piperazine ring, a moiety frequently utilized in pharmaceutical development to optimize the pharmacokinetic and physicochemical properties of bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c1-12-18-19-15-6-7-16(20-23(12)15)21-8-10-22(11-9-21)26(24,25)14-4-2-13(17)3-5-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGQEXRJYSCHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

  • Molecular Formula : C16H17FN6O2S
  • Molecular Weight : 376.41 g/mol
  • IUPAC Name : 6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and modulating receptor activity. The sulfonamide group enhances its binding affinity to target proteins, which may include kinases and other enzymes involved in disease pathways.

Biological Activities

Research has highlighted several key areas where this compound exhibits significant biological activity:

Antimicrobial Activity

Triazoles are frequently studied for their antimicrobial properties. Compounds similar to 6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine have shown effectiveness against various bacterial strains. For instance:

  • In vitro Studies : Compounds within the triazole family demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazoles often inhibit tumor growth through:

  • Kinase Inhibition : Similar compounds have been reported to inhibit tyrosine kinases involved in cancer progression .
  • Cell Viability Assays : Preliminary studies indicate that the compound may reduce cell viability in cancer cell lines at IC50 values below 10 µM.

Structure-Activity Relationship (SAR)

The SAR of triazole derivatives indicates that modifications on the piperazine and phenyl rings can significantly impact biological activity:

  • Substituent Variability : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve membrane permeability .
  • Sulfonamide Group : This group is crucial for enhancing binding interactions with target proteins.

Case Studies

  • Antitubercular Activity : A study evaluated various triazole derivatives for their efficacy against Mycobacterium tuberculosis. Compounds similar to our target exhibited IC90 values ranging from 3.73 to 40.32 µM, indicating moderate effectiveness .
  • Cytotoxicity Assessments : In human embryonic kidney (HEK-293) cells, compounds were found to be non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .

科学研究应用

The compound exhibits a range of biological activities attributed to its unique structural features, including:

  • Antimicrobial Activity
    • Triazoles are known for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains.
    • In vitro Studies : Compounds within this family have shown antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.
  • Anticancer Activity
    • The structural characteristics suggest potential anticancer properties, particularly through kinase inhibition.
    • Cell Viability Assays : Preliminary studies indicate that the compound may reduce cell viability in cancer cell lines at IC50 values below 10 µM.
  • Anti-inflammatory Effects
    • Certain derivatives of pyridazines have been reported to exhibit anti-inflammatory activity with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
    • Studies have shown that related compounds can reduce inflammation without causing gastric ulceration.

Structure-Activity Relationship (SAR)

The SAR of triazole derivatives indicates that modifications on the piperazine and phenyl rings can significantly impact biological activity:

  • Substituent Variability : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve membrane permeability.
  • Sulfonamide Group : This group is crucial for enhancing binding interactions with target proteins.

Antitubercular Activity

A study evaluated various triazole derivatives for their efficacy against Mycobacterium tuberculosis. Compounds similar to 6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine exhibited IC90 values ranging from 3.73 to 40.32 µM, indicating moderate effectiveness.

Cytotoxicity Assessments

In human embryonic kidney (HEK-293) cells, related compounds were found to be non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntimicrobialEffective against Staphylococcus aureus and Escherichia coliMIC 0.5 - 8 µg/mL
AnticancerPotential to inhibit tumor growth through kinase inhibitionIC50 < 10 µM in cancer cell lines
Anti-inflammatoryReduced inflammation with minimal side effectsComparable efficacy to NSAIDs without ulcerogenic effects

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with structurally related triazolopyridazine derivatives:

Compound Name / ID Position 3 Substituent Position 6 Substituent Key Functional Differences Biological Activity/Application Evidence Source
Target Compound Methyl 4-((4-Fluorophenyl)sulfonyl)piperazinyl Sulfonyl group enhances solubility Not explicitly stated; likely kinase/receptor modulation
AZD3514 () Trifluoromethyl 4-(4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl)piperidinyl Acetylpiperazine chain for nuclear translocation inhibition Androgen receptor (AR) inhibitor; prostate cancer therapy
TPA023 () 2-Fluorophenyl 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-triazol-3-ylmethoxy) Ethyltriazole methoxy group for selectivity GABAA receptor agonist (α2/α3 selective); anxiolytic
Compound 7 (Enamine, ) Methyl N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]amine Indole-ethylamine substituent for receptor targeting Anticancer (BET bromodomain inhibition)
Compound T1–T12 () Varied (e.g., aryl) 4-(2-Fluorophenyl)piperazine derivatives Benzaldehyde-derived hydrazones for antimicrobial activity Antifungal and antibacterial agents

Research Findings and Implications

  • Structural Optimization : The methyl group at position 3 in the target compound balances metabolic stability and steric bulk, avoiding the cytotoxicity associated with bulkier substituents (e.g., trifluoromethyl in AZD3514) .

常见问题

Basic: What synthetic routes are recommended for synthesizing 6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Core Formation: Reacting 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with hydrazine hydrate under reflux (80°C, ethanol) to introduce hydrazinyl groups .
  • Sulfonylation: Coupling the intermediate with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., DIPEA) to install the sulfonylpiperazine moiety .
  • Piperazine Functionalization: Introducing the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination, depending on halogen reactivity .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure >95% purity .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Reverse-phase C18 column, UV detection at 254 nm, mobile phase: acetonitrile/water (70:30), retention time ~8.2 min .
    • Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include piperazine protons (δ 2.8–3.2 ppm) and triazolopyridazine aromatic protons (δ 8.1–8.9 ppm) .
    • HRMS: Expected [M+H]⁺ at m/z 432.0982 (theoretical) .

Advanced: What strategies enhance potency against targets like BRD4 or MET kinase?

Methodological Answer:

  • Bivalent Binding (BRD4): Optimize linker length (e.g., ethylene vs. propylene chains) between triazolopyridazine and sulfonylpiperazine to engage both bromodomains. AZD5153 achieved a 10-fold potency increase via this approach (IC₅₀ = 2.5 nM vs. BRD4) .
  • Mutant MET Inhibition: Introduce steric bulk (e.g., cyclopropyl groups) near the triazolopyridazine core to accommodate Y1230H mutations. SAR125844 showed Ki = 1.8 nM for MET Y1230H vs. 3.2 nM for wild-type .
  • Cellular Potency Correlation: Validate enzyme inhibition (IC₅₀) with cell-based assays (e.g., c-Myc downregulation in MV4-11 leukemia cells) to ensure target engagement .

Advanced: How can binding modes with biological targets be analyzed experimentally?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., BRD4 BD1/BD2 or MET kinase). For example:
    • BRD4: PDB 5U4Q shows triazolopyridazine occupying the acetyl-lysine binding pocket, with sulfonylpiperazine forming hydrogen bonds to Asn140 .
    • MET Y1230H: Structural data (PDB 5L6B) reveal hydrophobic interactions between the methyl group and mutant His1230 .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) to assess conformational flexibility and residence time .

Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Plasma Stability: Measure half-life (t₁/₂) in murine plasma; compounds with t₁/₂ < 2 hours may fail in vivo despite potent in vitro activity .
    • Tissue Distribution: Use LC-MS/MS to quantify tumor vs. plasma concentrations. For example, AZD5153 achieved tumor-to-plasma ratios >5 in xenografts .
  • Metabolite Identification: Incubate with liver microsomes (human/mouse) to detect inactive metabolites (e.g., sulfoxide formation) .
  • Dose Escalation Studies: Test efficacy at higher doses (e.g., 50 mg/kg vs. 10 mg/kg) to overcome rapid clearance .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

Methodological Answer:

  • Xenograft Models:
    • Subcutaneous: NCI-H441 (NSCLC, MET-driven) treated with SAR125844 (10 mg/kg IV, Q3D) showed 85% tumor growth inhibition (TGI) .
    • Orthotopic: Intracranial implantation of U87MG (glioblastoma) to assess blood-brain barrier penetration .
  • Biomarker Analysis:
    • PD Studies: Measure phospho-MET (pTyr1234/1235) in tumors via ELISA post-treatment .
    • PET Imaging: Use ¹⁸F-labeled analogs to quantify target occupancy .

Advanced: How can selectivity against off-target kinases be optimized?

Methodological Answer:

  • Kinase Profiling: Screen against panels (e.g., Eurofins KinaseProfiler) at 1 μM. For example:
    • Off-target Hits: AZD5153 showed >100-fold selectivity for BRD4 over PI3Kα (IC₅₀ > 1 μM) .
  • Structural Modifications:
    • Gatekeeper Mutations: Replace methyl with trifluoromethyl to avoid steric clashes with larger residues (e.g., MET T110I) .
    • Solubility Adjustments: Introduce polar groups (e.g., morpholine) to reduce phospholipidosis risk .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
  • Acute Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg; monitor for CNS depression in animal studies .

Advanced: How is metabolic stability assessed during preclinical development?

Methodological Answer:

  • Microsomal Incubations:
    • Human Liver Microsomes (HLM): Incubate at 37°C with NADPH (1 mM). Calculate intrinsic clearance (CLint) using substrate depletion assays .
    • CYP Inhibition: Screen for CYP3A4/2D6 inhibition (IC₅₀ > 10 μM preferred) .
  • Reactive Metabolite Screening: Trapping assays with glutathione (GSH) to detect quinone-imine or epoxide intermediates .

Advanced: What computational tools aid in SAR optimization?

Methodological Answer:

  • Docking Software: Schrödinger Glide or AutoDock Vina to predict binding poses against BRD4 (PDB 4LYI) or MET (PDB 3LQ8) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent changes (e.g., methyl → cyclopropyl improves MET binding by -1.2 kcal/mol) .
  • QSAR Models: Use CoMFA or Random Forest to correlate logP (<3.5) with cellular permeability (R² = 0.89) .

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